molecular formula C20H23NO6 B4003616 oxalic acid;N-[2-(4-phenylmethoxyphenoxy)ethyl]prop-2-en-1-amine

oxalic acid;N-[2-(4-phenylmethoxyphenoxy)ethyl]prop-2-en-1-amine

Cat. No.: B4003616
M. Wt: 373.4 g/mol
InChI Key: ROZQSAVARLCYGQ-UHFFFAOYSA-N
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Description

The compound “oxalic acid;N-[2-(4-phenylmethoxyphenoxy)ethyl]prop-2-en-1-amine” is a complex organic molecule that combines the properties of oxalic acid and an amine derivativeIt is a white crystalline solid that forms a colorless solution in water and is naturally found in many plants . The amine derivative, N-[2-(4-phenylmethoxyphenoxy)ethyl]prop-2-en-1-amine, is a more complex structure featuring phenyl, ether, and amine functional groups.

Scientific Research Applications

The compound has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in titration.

    Biology: Studied for its role in metabolic pathways and its effects on cellular processes.

    Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of polymers, dyes, and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid can be achieved through various methods, including the oxidation of carbohydrates or the reaction of carbon monoxide with sodium hydroxide. For the amine derivative, a common synthetic route involves the reaction of 4-phenylmethoxyphenol with 2-chloroethylamine under basic conditions to form the intermediate, which is then reacted with propargyl bromide to yield the final product .

Industrial Production Methods

Industrial production of oxalic acid typically involves the oxidation of carbohydrates such as glucose using nitric acid or air in the presence of vanadium pentoxide as a catalyst. The amine derivative is usually synthesized in smaller quantities for research purposes and may involve multi-step organic synthesis techniques .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of oxalic acid involves its strong chelating properties, allowing it to bind with metal ions and form stable complexes. This property is exploited in various applications, including metal cleaning and as a reducing agent. The amine derivative interacts with biological molecules through hydrogen bonding and hydrophobic interactions, affecting cellular pathways and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of multiple functional groups allows for diverse chemical transformations and interactions with biological systems .

Properties

IUPAC Name

oxalic acid;N-[2-(4-phenylmethoxyphenoxy)ethyl]prop-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2.C2H2O4/c1-2-12-19-13-14-20-17-8-10-18(11-9-17)21-15-16-6-4-3-5-7-16;3-1(4)2(5)6/h2-11,19H,1,12-15H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZQSAVARLCYGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCCOC1=CC=C(C=C1)OCC2=CC=CC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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oxalic acid;N-[2-(4-phenylmethoxyphenoxy)ethyl]prop-2-en-1-amine
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oxalic acid;N-[2-(4-phenylmethoxyphenoxy)ethyl]prop-2-en-1-amine
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oxalic acid;N-[2-(4-phenylmethoxyphenoxy)ethyl]prop-2-en-1-amine
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oxalic acid;N-[2-(4-phenylmethoxyphenoxy)ethyl]prop-2-en-1-amine
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